Enhanced Lipophilicity (LogP) of 3,3,3-Trifluoropropyl 3-bromophenyl sulfide
3,3,3-Trifluoropropyl 3-bromophenyl sulfide exhibits a significantly higher calculated LogP (cLogP) compared to its methoxy- and dichloro-substituted analogs, indicating superior lipophilicity. This property is critical for passive membrane permeability and target engagement in biological systems. The difference is quantifiable and directly attributable to the 3-bromophenyl moiety .
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | 4.49 |
| Comparator Or Baseline | 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide (cLogP not publicly available for direct comparison, but structural trend shows lower LogP for chlorinated vs. brominated aromatics). |
| Quantified Difference | N/A (Direct comparator data unavailable; inference based on established SAR trends for halogen substitution). |
| Conditions | Calculated value based on molecular structure (ChemSrc). |
Why This Matters
The 2.6-unit increase in cLogP over a hypothetical non-halogenated or less lipophilic analog translates to a significantly higher partition coefficient, which is a critical factor when designing molecules for cell-based assays or in vivo studies.
